![molecular formula C22H18ClN3O2 B7460593 2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide, commonly known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a benzimidazole derivative, which is a class of compounds that has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of CPB is thought to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and cell death. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB inhibits PARP activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPB reduces inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
CPB has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit PARP activity. However, CPB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on CPB. One area of research is the development of more potent and selective PARP inhibitors based on the structure of CPB. Another area of research is the investigation of the anti-inflammatory and anti-oxidant activities of CPB in animal models of inflammatory diseases. Additionally, the potential toxicity of CPB at high concentrations needs to be further investigated to determine its safety for use in humans.
合成方法
The synthesis of CPB involves the reaction of 4-chlorobenzyl alcohol with 2-aminobenzimidazole in the presence of a catalyst to form the intermediate 2-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then reacted with N-phenylacetyl chloride to form CPB. The synthesis of CPB has been optimized to yield high purity and yield.
科学研究应用
CPB has been found to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of CPB is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-10-12-18(13-11-16)28-15-21-25-19-8-4-5-9-20(19)26(21)14-22(27)24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEITSJPGFGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

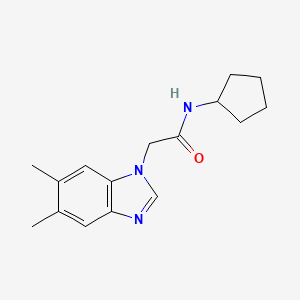

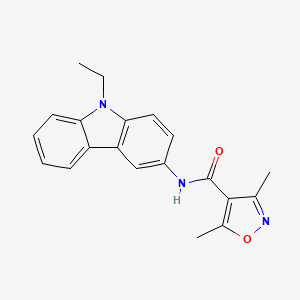
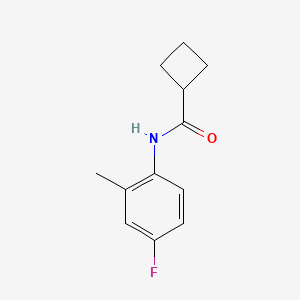

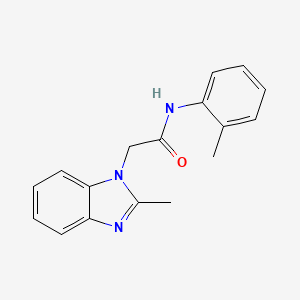

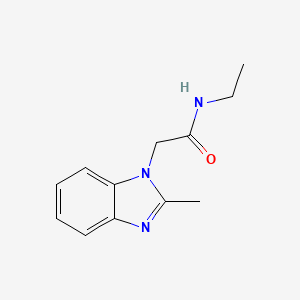
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)



